(S,S)-J-113397: A Technical Guide to its Mechanism of Action as a Nociceptin/Orphanin FQ Receptor Antagonist
(S,S)-J-113397: A Technical Guide to its Mechanism of Action as a Nociceptin/Orphanin FQ Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for (S,S)-J-113397, a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] This document details its binding characteristics, functional effects, and the signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action
(S,S)-J-113397 functions as a competitive antagonist at the NOP receptor.[1][3] This means it binds to the same site as the endogenous ligand, N/OFQ, but fails to activate the receptor. By occupying the binding site, it blocks N/OFQ from binding and initiating intracellular signaling. This competitive antagonism has been demonstrated through Schild plot analysis in functional assays such as [35S]GTPγS binding and cAMP accumulation assays.[1] (S,S)-J-113397 itself does not exhibit agonistic activity at the NOP receptor.[1][3]
Quantitative Data: Binding Affinity and Potency
(S,S)-J-113397 exhibits a high affinity for the NOP receptor with sub-nanomolar to low nanomolar Ki and IC50 values. Its selectivity for the NOP receptor over the classical opioid receptors (μ, δ, and κ) is substantial, making it a valuable tool for studying the N/OFQ system.[1]
| Parameter | Receptor | Species | Cell Line/Tissue | Value (nM) | Reference |
| Ki | NOP (ORL-1) | Human (cloned) | - | 1.8 | [1] |
| Ki | NOP (ORL-1) | Mouse | Brain | 1.1 | [1] |
| pKi | NOP (OP4) | Human (recombinant) | CHOhOP4 membranes | 8.56 (corresponds to ~2.75 nM) | [3] |
| IC50 | NOP | - | - | 2.3 | [4] |
| IC50 | NOP (ORL-1) | Human (cloned) | CHO-ORL1 cells | 5.3 | [1] |
| Receptor | Ki (nM) | Selectivity Fold (vs. Human NOP) | Reference |
| NOP (ORL-1) | 1.8 | - | [1] |
| μ-opioid | 1000 | ~556 | [1] |
| δ-opioid | >10,000 | >5556 | [1] |
| κ-opioid | 640 | ~356 | [1] |
| Assay | Preparation | Agonist | pA2 Value | Reference |
| cAMP formation | CHOhOP4 cells | Nociceptin | 7.52 | [3] |
| Contractile action | Mouse colon | Nociceptin | 8.07 | [3] |
| Inhibitory effect | Mouse vas deferens | Nociceptin | 7.85 | [3] |
| Inhibitory effect | Guinea pig ileum | Nociceptin | 7.75 | [3] |
| Inhibitory effect | Rat vas deferens | Nociceptin | 7.77 | [3] |
Signaling Pathways
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[5] Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. (S,S)-J-113397, as a competitive antagonist, blocks this N/OFQ-induced signaling cascade.
In models of Parkinson's disease, (S,S)-J-113397 has been shown to modulate the nigrothalamic pathway. By blocking NOP receptors, it can lead to an increase in GABA release in the substantia nigra reticulata (SNr), which in turn inhibits the nigrothalamic projections, resulting in decreased GABA release in the ventromedial thalamus and an attenuation of parkinsonian-like symptoms.[6][7]
References
- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+/-)-J 113397 | NOP Receptors | Tocris Bioscience [tocris.com]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
